Urea, N-(4-(2,3-dihydro-7-(5-methyl-1H-imidazol-2-yl)-1-oxo-1H-isoindol-4-yl)-3-fluorophenyl)-N'-(3-(trifluoromethyl)phenyl)-

Catalog No.
S523268
CAS No.
1370466-81-1
M.F
C26H19F4N5O2
M. Wt
509.4646
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Urea, N-(4-(2,3-dihydro-7-(5-methyl-1H-imidazol-2-...

CAS Number

1370466-81-1

Product Name

Urea, N-(4-(2,3-dihydro-7-(5-methyl-1H-imidazol-2-yl)-1-oxo-1H-isoindol-4-yl)-3-fluorophenyl)-N'-(3-(trifluoromethyl)phenyl)-

IUPAC Name

1-[3-fluoro-4-[7-(5-methyl-1H-imidazol-2-yl)-1-oxo-2,3-dihydroisoindol-4-yl]phenyl]-3-[3-(trifluoromethyl)phenyl]urea

Molecular Formula

C26H19F4N5O2

Molecular Weight

509.4646

InChI

InChI=1S/C26H19F4N5O2/c1-13-11-31-23(33-13)19-8-7-17(20-12-32-24(36)22(19)20)18-6-5-16(10-21(18)27)35-25(37)34-15-4-2-3-14(9-15)26(28,29)30/h2-11H,12H2,1H3,(H,31,33)(H,32,36)(H2,34,35,37)

InChI Key

BOLRZWTVMUHQQU-UHFFFAOYSA-N

SMILES

CC1=CN=C(N1)C2=C3C(=C(C=C2)C4=C(C=C(C=C4)NC(=O)NC5=CC=CC(=C5)C(F)(F)F)F)CNC3=O

Solubility

Soluble in DMSO

Synonyms

CG-806; CG 806; CG806; CG-026806; CG 026806; CG026806.

Description

The exact mass of the compound Urea, N-(4-(2,3-dihydro-7-(5-methyl-1H-imidazol-2-yl)-1-oxo-1H-isoindol-4-yl)-3-fluorophenyl)-N'-(3-(trifluoromethyl)phenyl)- is 509.1475 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Origin: The origin of this specific compound is unknown. Urea derivatives are typically synthesized in laboratories for research purposes.
  • Significance: Scientific literature related to this specific compound is not readily available. However, urea derivatives as a class have various applications in medicinal chemistry due to their ability to interact with biological targets [].

Molecular Structure Analysis

The key features of the molecule include:

  • Central Urea Moiety: The core structure consists of a urea group, which is a carbonyl group (C=O) linked to two amine groups (NH2). This functional group can form hydrogen bonds with other molecules, potentially contributing to its biological activity [].
  • Fluorine Substitution: A fluorine atom is present on one of the aromatic rings. Fluorine substitution can affect the molecule's reactivity and lipophilicity (fat solubility) [].
  • Trifluoromethyl Group: A trifluoromethyl group (CF3) is present on another aromatic ring. This group can enhance the molecule's metabolic stability and binding affinity to biological targets [].
  • Heterocyclic Rings: The molecule contains two heterocyclic rings - a dihydroisoindole and an imidazole ring. These rings can participate in various interactions with other molecules, potentially contributing to the compound's biological activity.

Chemical Reactions Analysis

  • Hydrolysis: Urea bond cleavage under acidic or basic conditions can break down the molecule into its constituent parts (amines and carbon dioxide) [].
  • Substitution Reactions: Depending on the specific reactive sites, the molecule could undergo substitution reactions where functional groups are replaced by others.

Synthesis of this specific molecule would likely involve well-established methods for urea formation, such as reacting an isocyanate with an amine [].


Physical And Chemical Properties Analysis

  • Solid State: Due to the presence of hydrogen bond donors and acceptors, the molecule is likely a solid at room temperature.
  • Solubility: The presence of both polar and non-polar regions suggests some degree of solubility in both organic solvents and water.
  • Stability: The urea moiety and aromatic rings suggest moderate stability under ambient conditions. However, the specific stability profile depends on various factors like substituents and temperature.
  • Hydrogen Bonding: The urea group can form hydrogen bonds with proteins and enzymes, potentially affecting their activity [].
  • Metal Chelation: The molecule might chelate metal ions, influencing their biological functions [].
  • Potential for Irritation: Urea derivatives can irritate skin and eyes upon contact [].
  • Potential Toxicity: The overall toxicity profile depends on the specific structure. Some urea derivatives can exhibit toxic effects [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.1

Exact Mass

509.1475

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15

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